Eremantholide A
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Overview
Description
Eremantholide A is a furofuran.
This compound is a natural product found in Eremanthus elaeagnus, Lychnophora ericoides, and Eremanthus crotonoides with data available.
Scientific Research Applications
1. Structural Analysis and Synthesis
Eremantholide A and its derivatives have been a subject of extensive structural analysis, particularly using NMR techniques. Studies like those by Sass et al. (2021) have provided detailed structural assignments for various semi-synthetic eremantholides, enhancing understanding of their chemical properties and aiding in the development of new derivatives (Sass et al., 2021). Additionally, the asymmetric total synthesis of (+)-eremantholide A has been reported by Li and Hale (2007), showcasing advanced synthetic methods for this compound (Li & Hale, 2007).
2. Potential Therapeutic Uses
Research has explored the potential therapeutic applications of this compound and its derivatives. A notable study by Saúde-Guimarães et al. (2014) highlighted the antitumor activity of eremantholide C, a derivative, against various human tumor cell lines, suggesting its potential in cancer treatment (Saúde-Guimarães, Raslan, & Oliveira, 2014). Furthermore, Eliza et al. (2009) discussed the antidiabetic and antilipidemic effects of eremanthin from Costus speciosus in diabetic rats, indicating its possible role in managing diabetes (Eliza, Daisy, Ignacimuthu, & Duraipandiyan, 2009).
3. Pharmacological Properties
Several studies have investigated the pharmacological properties of this compound and its derivatives. For instance, Saúde et al. (2002) evaluated the antibacterial activity of eremantholide C and its derivatives against various bacterial strains, demonstrating its potential as an antibacterial agent (Saúde, Barrero, Oltra, Justicia, Raslan, & Silva, 2002).
4. Biochemical Studies
Biochemical studies involving this compound have provided insights into its stability and transformation. Henriques et al. (2017) developed a stability-indicating method for quantifying eremantholide C, contributing to the understanding of its stability under various conditions (Henriques, Saúde-Guimarães, Caldeira, & Souza, 2017). Additionally, Barrero et al. (1999) examined the microbial transformation of eremantholide C by fungi, providing valuable information on its biotransformation pathways (Barrero, Oltra, Raslan, & Saude, 1999).
properties
CAS RN |
58030-93-6 |
---|---|
Molecular Formula |
C19H24O6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1S,3R,7Z,9R,12S,13R,15R)-13-hydroxy-3,7,12-trimethyl-13-propan-2-yl-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-diene-4,11-dione |
InChI |
InChI=1S/C19H24O6/c1-9(2)19(22)18(5)15-12(23-16(18)21)6-10(3)11-7-14(20)17(4,24-11)8-13(15)25-19/h6-7,9,12-13,15,22H,8H2,1-5H3/b10-6-/t12-,13+,15+,17-,18-,19-/m1/s1 |
InChI Key |
LOILTCBRRAVDAF-POHAHGRESA-N |
Isomeric SMILES |
C/C/1=C/C2C3C(CC4(C(=O)C=C1O4)C)OC(C3(C(=O)O2)C)(C(C)C)O |
SMILES |
CC1=CC2C3C(CC4(C(=O)C=C1O4)C)OC(C3(C(=O)O2)C)(C(C)C)O |
Canonical SMILES |
CC1=CC2C3C(CC4(C(=O)C=C1O4)C)OC(C3(C(=O)O2)C)(C(C)C)O |
synonyms |
eremantholide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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